molecular formula C17H23NO5S B174110 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate CAS No. 146368-08-3

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Cat. No. B174110
M. Wt: 353.4 g/mol
InChI Key: VNVVCYZHLDDZFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, and more. Unfortunately, specific information about the physical and chemical properties of “1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate” is not available .

Scientific Research Applications

Dye Removal and Coagulation

  • Application in Dye Removal: 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate derivatives, such as 5-carboxypentyled lignosulfonates, have been synthesized for use in dye removal. These compounds demonstrate effective coagulation performance in removing dyes from solutions, indicating potential applications in wastewater treatment and environmental cleanup (Bahrpaima & Fatehi, 2019).

Cancer Detection

  • Utility in Cancer Detection: The compound has been utilized in developing water-soluble near-infrared dyes for optical imaging in cancer detection. These dyes show promising applications in developing molecular-based beacons for non-invasive cancer detection methods (Pham, Medarova, & Moore, 2005).

Fluorescent Labeling

  • Fluorescent Labeling Applications: Indolium-based derivatives have been developed for fluorescent labeling in biological research. These compounds, including asymmetric trimethine indocyanine fluorescent dyes, have been used for protein labeling and cell staining, offering tools for biochemical and cellular studies (Tang et al., 2016).

Anticancer Activity

  • Anticancer Drug Development: Indole-based derivatives, including those with sulfonohydrazide groups, have shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer cell lines. These findings suggest potential applications in developing new anticancer drugs (Gaur et al., 2022).

Protein Detection

  • Protein Detection Enhancement: The compound has been used in novel devices for protein preconcentration and in situ fluorescence derivatization. This method significantly improves the detection sensitivity of proteins, essential in proteomics and biomedical research (Qiao et al., 2011).

pH Sensing

  • pH Sensing in Extreme Conditions: Indolium-based probes have been developed for detecting extreme acidity or alkalinity. These probes exhibit good linearity in response to pH changes, indicating their potential for environmental monitoring and chemical analysis (Li et al., 2019).

Solar Cell Applications

  • Photosensitizers in Solar Cells: The compound has been explored as a photosensitizer in dye-sensitized solar cells, highlighting its potential in renewable energy technologies. Its photostability and absorption properties make it a candidate for efficient solar energy conversion (Bai Li-miao, 2011).

properties

IUPAC Name

1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVCYZHLDDZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572975
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

CAS RN

146368-08-3
Record name 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
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1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
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1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Citations

For This Compound
2
Citations
AW Hensbergen, MAC de Kleer, MS Boutkan… - Dyes and …, 2020 - Elsevier
Pentamethine cyanine (Cy5) fluorophores have proven to be versatile imaging agents (ie, tracers) for a range of micro- and macroscopic imaging applications, including image-guided …
Number of citations: 2 www.sciencedirect.com
HJP van der Zande, MA Gonzalez, K de Ruiter… - The FASEB …, 2021 - ncbi.nlm.nih.gov
Type 2 immunity plays an essential role in the maintenance of metabolic homeostasis and its disruption during obesity promotes meta‐inflammation and insulin resistance. Infection with …
Number of citations: 23 www.ncbi.nlm.nih.gov

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